
Upleganan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Upleganan, also known as SPR206, is a synthetic organic compound belonging to the polymyxin class of antibiotics. It is primarily developed for its antibacterial properties against multi-drug resistant Gram-negative pathogens. This compound is being developed by Spero Therapeutics as an intravenous treatment for hospital-acquired and ventilator-associated bacterial pneumonia .
準備方法
Upleganan is synthesized through a series of chemical reactions that involve the incorporation of various functional groups to achieve its final structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through peptide bond formation between amino acids and other building blocks.
Functional group modifications: Various functional groups are introduced to enhance the compound’s antibacterial properties and reduce toxicity.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and crystallization.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
化学反応の分析
Upleganan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are modified versions of this compound with altered antibacterial properties .
科学的研究の応用
Upleganan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and modification of polymyxin antibiotics.
Biology: It is employed in research to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
作用機序
Upleganan exerts its antibacterial effects by targeting the lipopolysaccharide (LPS) layer of Gram-negative bacteria. It disrupts the outer membrane of the bacteria, leading to cell lysis and death. The compound interacts with the LPS to displace divalent cations, which destabilizes the membrane and increases its permeability .
類似化合物との比較
Upleganan is compared with other polymyxin antibiotics, such as polymyxin B and colistin. While all these compounds share a similar mechanism of action, this compound is unique due to its lower nephrotoxicity and enhanced activity against multi-drug resistant pathogens . Similar compounds include:
Polymyxin B: An older polymyxin antibiotic with higher nephrotoxicity.
Colistin: Another polymyxin antibiotic used as a last-resort treatment for multi-drug resistant infections.
This compound’s improved safety profile and efficacy make it a promising candidate for treating severe bacterial infections.
特性
CAS番号 |
2407717-17-1 |
|---|---|
分子式 |
C52H82ClN15O12 |
分子量 |
1144.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1 |
InChIキー |
VAZVBVUQVUHPMS-DFEDBOKMSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


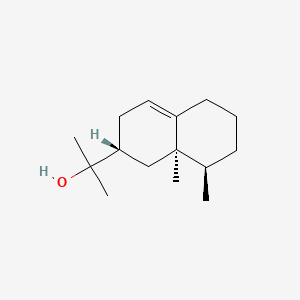
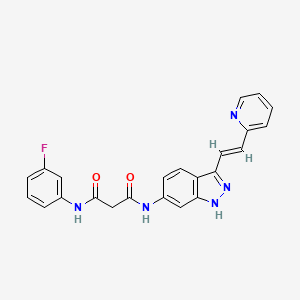
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
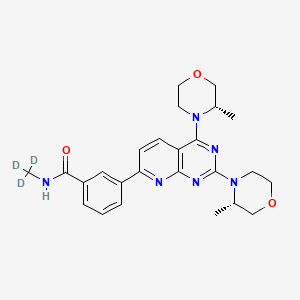
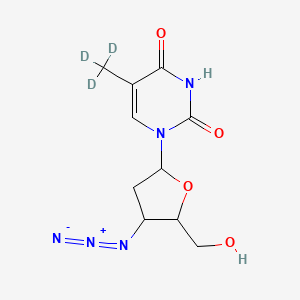
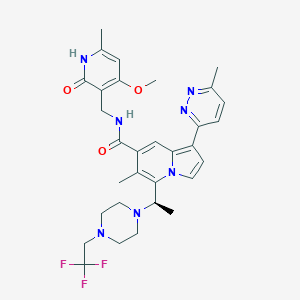
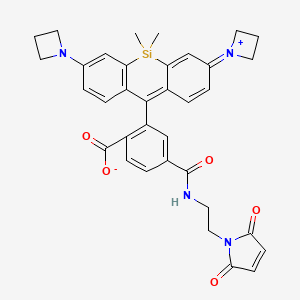
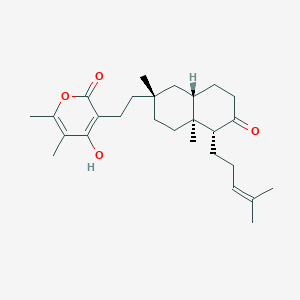
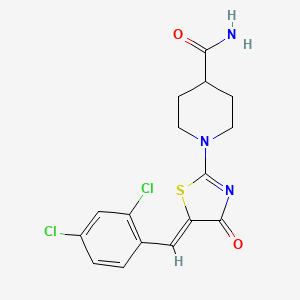
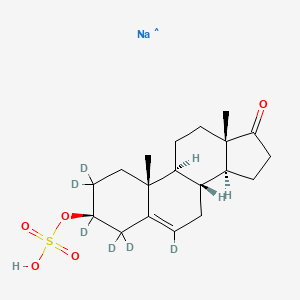
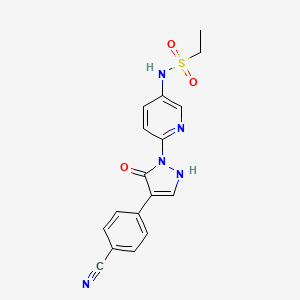
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
